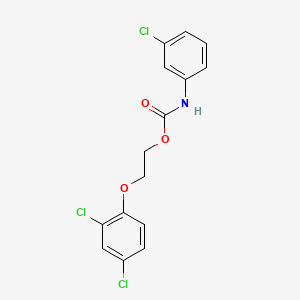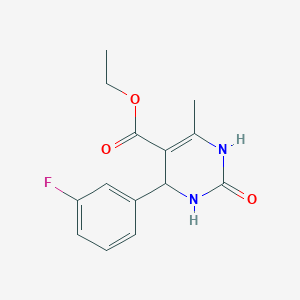![molecular formula C23H38N2O2 B5199419 N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B5199419.png)
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has been used for its anesthetic and analgesic properties and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
Mecanismo De Acción
MXE acts as an NMDA receptor antagonist, which means it blocks the activity of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes, including learning and memory, and are implicated in various neurological disorders. By blocking NMDA receptors, MXE can alter the activity of glutamatergic neurons, which may contribute to its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
MXE has been shown to produce dose-dependent anesthetic and analgesic effects in animal studies. MXE has also been shown to produce dissociative and hallucinogenic effects in humans, similar to other arylcyclohexylamines such as ketamine and phencyclidine (PCP). MXE has been found to increase dopamine and serotonin release in the brain, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MXE has several advantages for lab experiments, including its unique pharmacological profile as an NMDA receptor antagonist and its ability to produce dissociative and hallucinogenic effects similar to other arylcyclohexylamines. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for human use.
Direcciones Futuras
MXE has several potential future directions for scientific research. One potential direction is to investigate the role of MXE in the treatment of depression, anxiety, and other neurological disorders. MXE may also be useful for studying the role of the glutamatergic system in various neurological disorders. Additionally, MXE may have potential as a tool for investigating the neurobiological mechanisms underlying addiction and drug abuse. Further research is needed to fully understand the potential of MXE for scientific research.
Métodos De Síntesis
MXE is synthesized by reacting cyclohexanone with 2-bromo-4-methoxybenzaldehyde, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with piperidine and 2-bromoethyl methyl ether to produce MXE.
Aplicaciones Científicas De Investigación
MXE has been used in various scientific research studies due to its unique pharmacological properties. MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it useful for studying the role of NMDA receptors in various neurological disorders. MXE has also been used as a tool for investigating the role of the glutamatergic system in the pathophysiology of depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O2/c1-26-17-16-25(22-9-4-3-5-10-22)18-20-12-14-24(15-13-20)19-21-8-6-7-11-23(21)27-2/h6-8,11,20,22H,3-5,9-10,12-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEASANDHYKVEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1CCN(CC1)CC2=CC=CC=C2OC)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B5199336.png)

![3-cyclohexyl-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199365.png)

![ethyl N-[4-(ethylthio)benzoyl]glycinate](/img/structure/B5199377.png)

![4-{2-[(4-butylphenyl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B5199393.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B5199426.png)

![6-(4-bromophenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B5199439.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5199441.png)
![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
